

CARM1-IN-3 Dihydrochloride: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: CARM1-IN-3 dihydrochloride

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This document provides detailed application notes and protocols for the use of **CARM1-IN-3 dihydrochloride**, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). These guidelines are intended for researchers, scientists, and drug development professionals working in areas such as epigenetics, cancer biology, and signal transduction.

Introduction

CARM1-IN-3 dihydrochloride is a small molecule inhibitor with high selectivity for CARM1 over other protein methyltransferases.[1][2][3][4][5] CARM1 is a key enzyme that methylates arginine residues on histone and non-histone proteins, playing a crucial role in the regulation of gene transcription, DNA damage response, and cell cycle progression.[6][7][8] Dysregulation of CARM1 activity has been implicated in various cancers, making it an attractive target for therapeutic development.[8][9][10][11][12] These notes provide essential information on the solubility, preparation, and application of **CARM1-IN-3 dihydrochloride** for both in vitro and in vivo studies.

Chemical Properties

| Property | Value |
|-------------------|---|
| Molecular Formula | C ₂₄ H ₃₄ Cl ₂ N ₄ O ₂ |
| Molecular Weight | 481.46 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| IC ₅₀ | 0.07 μM for CARM1; >25 μM for CARM3[1][2] |

Solubility Data

The solubility of **CARM1-IN-3 dihydrochloride** is critical for the design of robust and reproducible experiments. The following tables summarize its solubility in common solvents for in vitro and in vivo applications.

In Vitro Solubility

For cell-based assays and biochemical experiments, **CARM1-IN-3 dihydrochloride** can be dissolved in the following solvents. It is recommended to use freshly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility.[2]

| Solvent | Concentration | Notes |
|---------|----------------------|--|
| DMSO | 50 mg/mL (103.85 mM) | Requires sonication to fully dissolve.[1][2] |
| Water | 50 mg/mL (103.85 mM) | Requires sonication to fully dissolve.[1][2] |

In Vivo Solubility

For animal studies, it is crucial to prepare a clear, stable solution. The following formulations have been shown to be effective. It is recommended to prepare these solutions fresh for each use.[2]

| Solvent System | Achievable Concentration |
|--|--------------------------------|
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 1.25 mg/mL (2.60 mM)[1] |
| 10% DMSO, 90% (20% SBE- β -CD in saline) | ≥ 1.25 mg/mL (2.60 mM)[1] |
| 10% DMSO, 90% corn oil | ≥ 1.25 mg/mL (2.60 mM)[1] |

Experimental Protocols

Preparation of Stock Solutions for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution in DMSO.

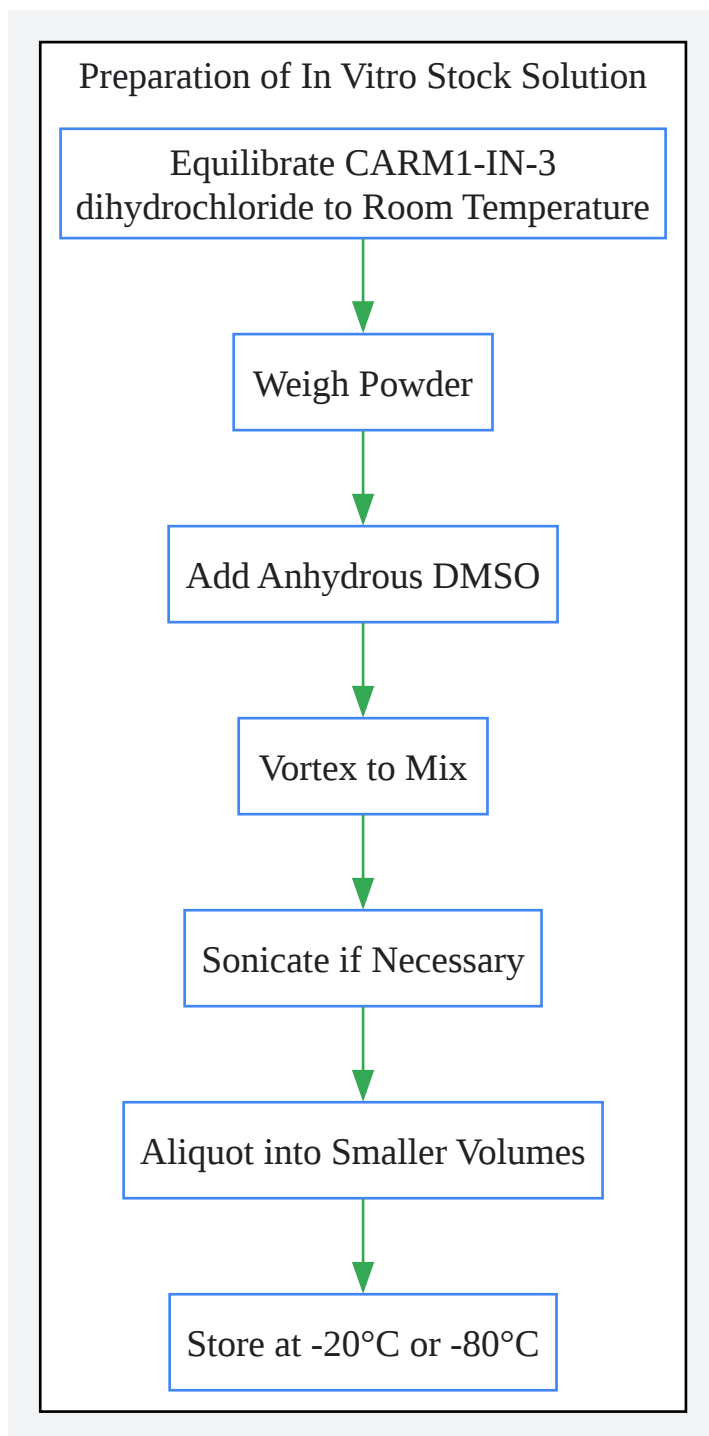
Materials:

- **CARM1-IN-3 dihydrochloride** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (water bath or probe)

Procedure:

- Allow the **CARM1-IN-3 dihydrochloride** vial to equilibrate to room temperature before opening.
- Weigh out the desired amount of powder using an analytical balance.
- Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., for 1 mg of powder, add 207.7 μ L of DMSO).
- Vortex the solution for 1-2 minutes to aid dissolution.

- If the solution is not completely clear, sonicate for 5-10 minutes in a water bath until the solid is fully dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[\[1\]](#)[\[2\]](#)



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Caption: Workflow for preparing **CARM1-IN-3 dihydrochloride** stock solutions for in vitro experiments.

Preparation of Dosing Solutions for In Vivo Use

This protocol describes the preparation of a 1.25 mg/mL dosing solution using a common vehicle.

Materials:

- 10 mM **CARM1-IN-3 dihydrochloride** stock solution in DMSO
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile saline (0.9% NaCl)
- Sterile conical tubes

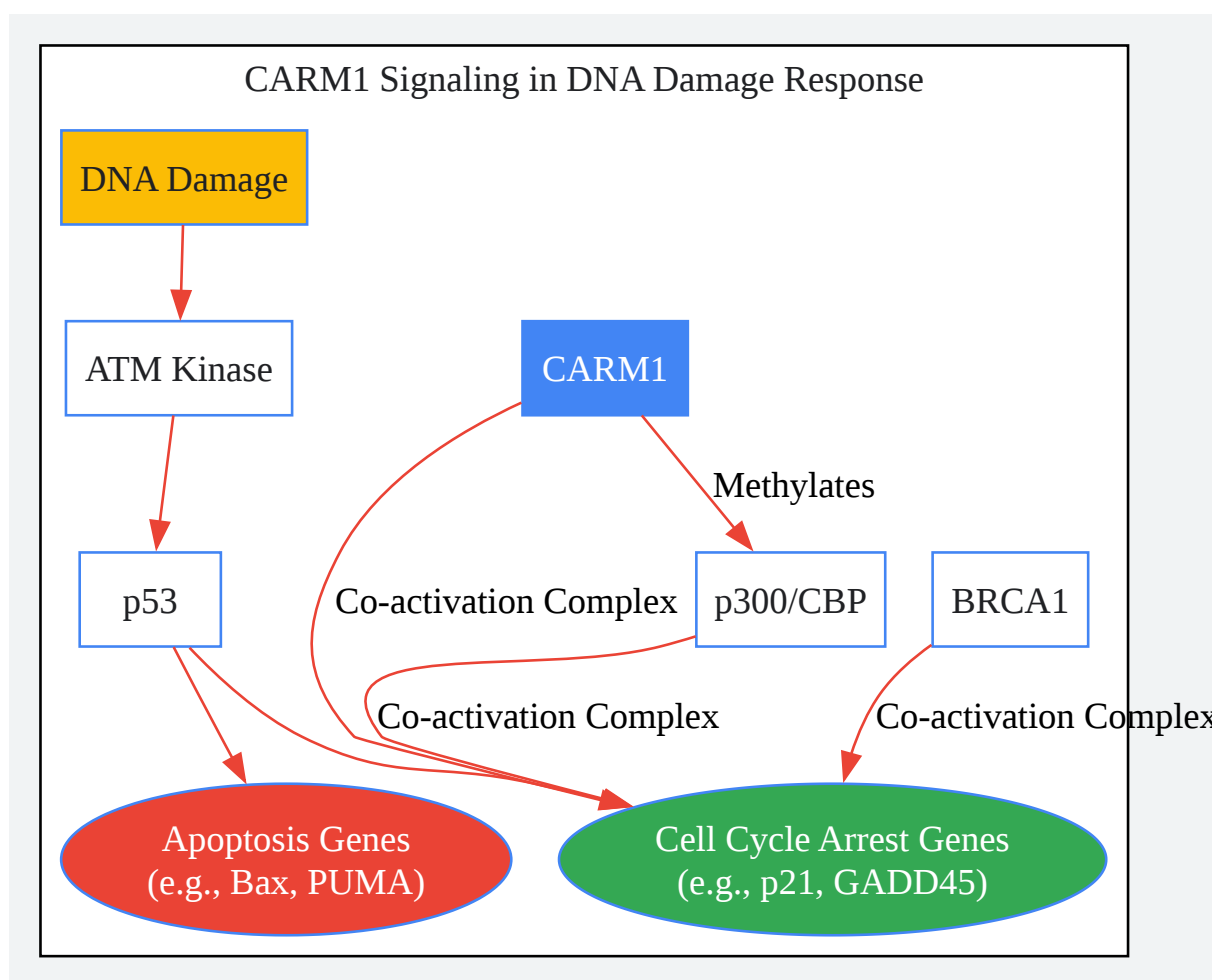
Procedure:

- Prepare a 12.5 mg/mL intermediate stock solution of **CARM1-IN-3 dihydrochloride** in DMSO.
- In a sterile conical tube, add the components in the following order, ensuring complete mixing after each addition:
 - 100 µL of the 12.5 mg/mL DMSO stock solution.
 - 400 µL of PEG300. Mix well.
 - 50 µL of Tween-80. Mix well.
 - 450 µL of sterile saline. Mix well to obtain a clear solution.

- The final concentration of **CARM1-IN-3 dihydrochloride** will be 1.25 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- This solution should be prepared fresh on the day of dosing.

CARM1 Signaling Pathway

CARM1 is a transcriptional coactivator involved in multiple signaling pathways. A key role of CARM1 is in the DNA damage response, where it can influence cell fate decisions between cell cycle arrest and apoptosis.[6] It has been shown to be a coactivator for p53 and to be involved in the NF- κ B signaling pathway.[8][9][13]



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Caption: Simplified CARM1 signaling pathway in the DNA damage response.

Application Recommendations

- In Vitro Studies: **CARM1-IN-3 dihydrochloride** can be used to study the role of CARM1 in various cellular processes, including cell proliferation, apoptosis, and gene expression. It is a valuable tool for validating CARM1 as a therapeutic target in cancer cell lines.
- In Vivo Studies: The provided formulations allow for the investigation of the efficacy of CARM1 inhibition in animal models of disease, particularly in oncology. Pharmacokinetic and pharmacodynamic studies can be conducted to assess the in vivo properties of the inhibitor.

Safety Precautions

CARM1-IN-3 dihydrochloride is for research use only and has not been approved for human use. Standard laboratory safety practices should be followed, including the use of personal protective equipment. For detailed safety information, refer to the Safety Data Sheet (SDS).

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